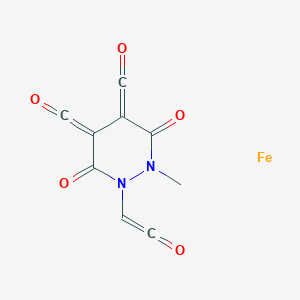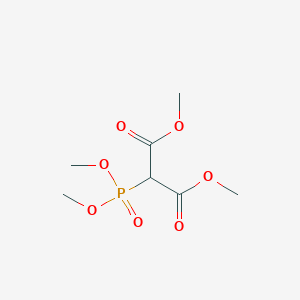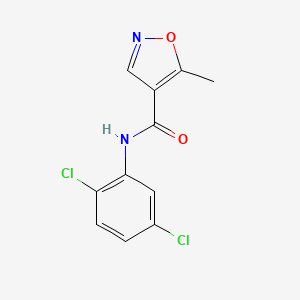![molecular formula C9H15NOSi B14565742 2-Methyl-6-[(trimethylsilyl)oxy]pyridine CAS No. 61553-19-3](/img/structure/B14565742.png)
2-Methyl-6-[(trimethylsilyl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(trimethylsilyl)oxy]pyridine is an organic compound with the molecular formula C8H13NOSi. It is a derivative of pyridine, where the hydrogen atom at the 6-position is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trimethylsilyl)oxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(trimethylsilyl)oxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of the compound.
Bases: Such as triethylamine, used to facilitate the formation of the trimethylsilyl ether.
Oxidizing and Reducing Agents: Depending on the desired reaction, various oxidizing and reducing agents can be employed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield different pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
2-Methyl-6-[(trimethylsilyl)oxy]pyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other pyridine derivatives.
Biology: May be used in biochemical studies involving pyridine-containing compounds.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(trimethylsilyl)oxy]pyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can be easily removed or replaced, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)oxy]pyridine: A closely related compound with similar chemical properties.
2-Methyl-6-hydroxypyridine: The precursor used in the synthesis of 2-Methyl-6-[(trimethylsilyl)oxy]pyridine.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability. This makes it particularly useful in various synthetic and research applications.
Properties
CAS No. |
61553-19-3 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)oxysilane |
InChI |
InChI=1S/C9H15NOSi/c1-8-6-5-7-9(10-8)11-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
VNGOLTIKBIOGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine](/img/structure/B14565676.png)
![1-{3-[(1-Bromopropan-2-yl)oxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14565679.png)
![1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14565684.png)
![O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B14565687.png)


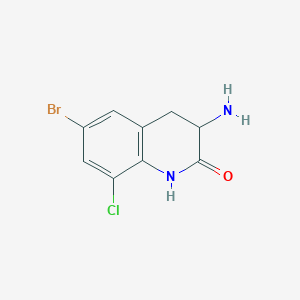
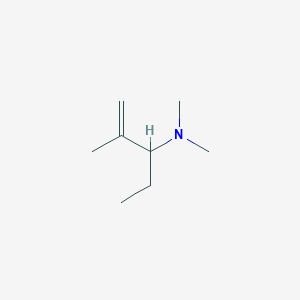
![5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14565721.png)
